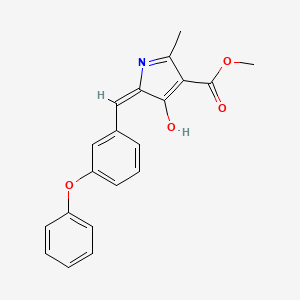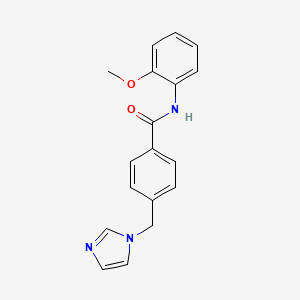![molecular formula C17H23N5O B5975298 N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5975298.png)
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide (EMIP-CN) is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. EMIP-CN belongs to the class of nicotinamide derivatives and has been synthesized using a variety of methods.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide is not fully understood. However, studies have shown that N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has been shown to have several biochemical and physiological effects. Studies have shown that N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide can induce cell death in cancer cells and inhibit the growth of tumors. N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has also been shown to reduce inflammation and oxidative stress in animal models. In addition, N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide in lab experiments is its potential therapeutic properties. N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has been shown to have anticancer, anti-inflammatory, and neuroprotective effects, making it a promising compound for the treatment of various diseases. However, one limitation of using N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide in lab experiments is its potential toxicity. Studies have shown that N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide. One direction is to further investigate the mechanism of action of N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide. Understanding the precise mechanism of action of N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide could lead to the development of more effective therapeutic strategies. Another direction is to investigate the potential of N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide in combination with other drugs. Studies have shown that N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide can enhance the anticancer effects of other drugs, suggesting that it may have potential in combination therapy. Finally, further studies are needed to determine the safety and efficacy of N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide in human clinical trials.
Conclusion
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has been synthesized using different methods and has been extensively studied for its anticancer, anti-inflammatory, and neuroprotective effects. N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide acts as an inhibitor of PARP and has been shown to have several biochemical and physiological effects. While N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has potential as a therapeutic agent, further studies are needed to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide can be synthesized using different methods, including the reaction of N-ethyl-6-bromo-nicotinamide with 1-methyl-1H-imidazole-2-carbaldehyde and pyrrolidine in the presence of a base. Another method involves the reaction of N-ethyl-6-chloronicotinamide with 1-methyl-1H-imidazole-2-carbaldehyde and pyrrolidine in the presence of a base. The synthesis of N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide can also be achieved through the reaction of N-ethyl-6-aminonicotinamide with 1-methyl-1H-imidazole-2-carbaldehyde and pyrrolidine.
Aplicaciones Científicas De Investigación
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has been extensively studied for its potential therapeutic properties. Studies have shown that N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has anticancer, anti-inflammatory, and neuroprotective effects. N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-3-21(13-16-18-8-11-20(16)2)17(23)14-6-7-15(19-12-14)22-9-4-5-10-22/h6-8,11-12H,3-5,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSZPIXZJNVWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC=CN1C)C(=O)C2=CN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5975219.png)
![4-[1-(1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)ethyl]morpholine](/img/structure/B5975230.png)
![2-chloro-N-({1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5975237.png)
![4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B5975249.png)
![(4-chlorophenyl)[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]methanone](/img/structure/B5975255.png)
![N-[2-(2-cycloheptylidenehydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5975257.png)
![N-(2-methoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5975258.png)

![2-[5-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B5975269.png)
![6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5975276.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5975288.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5975313.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5975321.png)